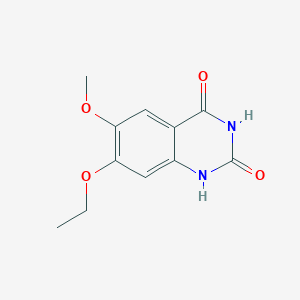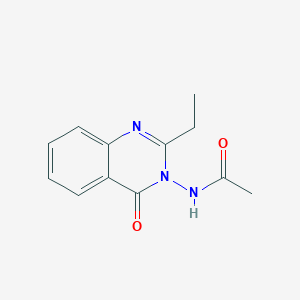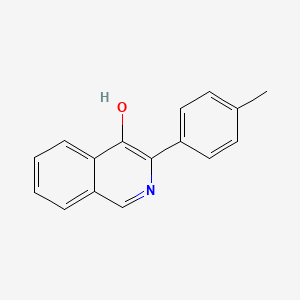
4-Benzylisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylisoquinolin-1-amine is a compound belonging to the class of benzylisoquinoline alkaloids. These alkaloids are a diverse group of plant metabolites known for their wide range of pharmacological properties. The structure of this compound consists of an isoquinoline ring system substituted with a benzyl group at the 4-position and an amine group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylisoquinolin-1-amine can be achieved through various methods. One common approach involves the transition-metal-free synthesis via a tandem reaction of arynes and oxazoles. This method includes a Diels–Alder reaction followed by dehydrogenation, aromatization, and tautomerization processes to produce 4-amino isoquinolin-1-ones in moderate to excellent yields . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or catalyst-free processes in water has been explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and halogenated isoquinolines .
Scientific Research Applications
4-Benzylisoquinolin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 4-Benzylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, leading to modulation of biological processes. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The molecular targets include cytochromes P450, FAD-dependent oxidases, and various transferases .
Comparison with Similar Compounds
4-Benzylisoquinolin-1-amine is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Papaverine: A benzylisoquinoline alkaloid used as a vasodilator.
Noscapine: Known for its antitussive and anticancer properties.
Codeine and Morphine: Narcotic analgesics with potent pain-relieving effects.
Berberine: An antimicrobial agent with various therapeutic applications.
These compounds share the benzylisoquinoline backbone but differ in their substitution patterns and pharmacological properties, highlighting the uniqueness of this compound .
Properties
CAS No. |
42398-69-6 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-benzylisoquinolin-1-amine |
InChI |
InChI=1S/C16H14N2/c17-16-15-9-5-4-8-14(15)13(11-18-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,17,18) |
InChI Key |
NUPSDJAQBLLBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)




![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)


